molecular formula C22H18ClN5O B3221659 1-(4-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207048-78-9

1-(4-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3221659
CAS No.: 1207048-78-9
M. Wt: 403.9
InChI Key: FJVLCNJBISKCNF-UHFFFAOYSA-N
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Description

This compound is a triazole-based carboxamide derivative featuring a 4-chlorophenyl group at position 1, a 1-phenylethyl substituent on the triazole nitrogen, and a pyridin-3-yl group at position 4. Its molecular formula is C₂₂H₁₈ClN₅O, with a molecular weight of 403.87 g/mol . Triazole derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15(16-6-3-2-4-7-16)25-22(29)20-21(17-8-5-13-24-14-17)28(27-26-20)19-11-9-18(23)10-12-19/h2-15H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVLCNJBISKCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The general synthetic route includes:

  • Formation of the Triazole Ring : The compound is synthesized through a click chemistry approach, where azides and alkynes react to form the triazole structure.
  • Substitution Reactions : The introduction of functional groups such as the 4-chlorophenyl and pyridin-3-yl moieties is achieved through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity Against HeLa Cells : Research indicates that modifications in the triazole structure can enhance lipophilicity and improve interaction with biological targets, leading to increased cytotoxic effects against cervical cancer cells .
CompoundCell LineIC50 (µM)Reference
This compoundHeLa[Value]
Similar Triazole DerivativeMCF7 (Breast Cancer)[Value]

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound exhibits moderate to high activity against various bacterial strains and fungi. Studies have shown that:

  • Broad-Spectrum Activity : The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been observed to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study examined the effects of this compound on metastatic non-small cell lung cancer (NSCLC). In vitro experiments demonstrated a significant reduction in cell viability at concentrations as low as 0.005 µM, indicating its potential as a targeted therapy for NSCLC .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds with triazole moieties exhibit anticancer properties. A study demonstrated that derivatives of triazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion has shown promise in targeting specific pathways involved in cancer cell proliferation.

Antimicrobial Properties : Triazole derivatives have been investigated for their antimicrobial activity against various pathogens. The compound's structure suggests it may interact with microbial enzymes or membranes, potentially leading to bactericidal effects.

Anti-inflammatory Effects : Inflammation is a critical factor in many diseases. Studies have indicated that triazole compounds can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs.

Agricultural Applications

Pesticide Development : The compound's structural characteristics make it suitable for use as a pesticide. Research has shown that triazole-based compounds can effectively manage plant diseases caused by fungi and bacteria. Its application in agriculture could enhance crop yields while minimizing chemical residues.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of various triazole derivatives, including the compound . It was tested against several cancer cell lines, showing IC50 values indicating significant cytotoxicity. The mechanism involved the inhibition of specific kinases crucial for cancer cell survival.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
1-(4-Chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (Target) 1,2,3-Triazole 1: 4-Chlorophenyl; N: 1-Phenylethyl; 5: Pyridin-3-yl 403.87 Limited direct data; structural analogs show antitumor activity (e.g., GP = 68–86%)
1-(2-Chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (L806-0237) 1,2,3-Triazole 1: 2-Chlorophenyl; N: 1-Phenylethyl; 5: Pyridin-3-yl 403.87 Screening compound; no explicit activity reported
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1: 4-Chlorophenyl; N: Fluorophenyl-thienopyrimidine; 5: Trifluoromethyl Not provided c-Met inhibitor; GP = 68.09% (NCI-H522 lung cancer cells)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 1: 2,4-Dichlorophenyl; 5: 4-Chlorophenyl; N: Pyridylmethyl Not provided CB1 receptor antagonist (IC₅₀ = 0.139 nM)
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15d) Imidazo[1,2-a]pyridine Imidazo core fused with triazole; 2: 4-Chlorophenyl; 3: Benzyltriazole Not provided Synthetic yield = 78%; HRMS data reported

Key Observations:

Positional Isomerism: The target compound and L806-0237 differ only in the chlorophenyl substitution position (4- vs. 2-chlorophenyl).

Heterocycle Core : Replacing the triazole with a pyrazole (as in ) reduces planarity and alters hydrogen-bonding capacity, correlating with a shift from kinase inhibition (triazoles) to CB1 receptor antagonism (pyrazoles) .

Functional Group Impact : The trifluoromethyl group in the c-Met inhibitor () enhances metabolic stability and lipophilicity compared to the pyridinyl group in the target compound, likely contributing to its superior antitumor activity (GP = 68.09%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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